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molecular formula C5H9BrO2 B1346958 methyl 2-bromo-2-methylpropanoate CAS No. 23426-63-3

methyl 2-bromo-2-methylpropanoate

Cat. No. B1346958
M. Wt: 181.03 g/mol
InChI Key: PQUSVJVVRXWKDG-UHFFFAOYSA-N
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Patent
US08741910B2

Procedure details

A 12 liter 3 neck round bottom flask equipped with a mechanical stirrer, thermometer, condenser and nitrogen bubbler, was charged with malononitrile (251 g, 3.802 moles) and THF (2 liters). Potassium t-butoxide (1M THF, 3.802 L, 3.802 moles) was then added. The mixture was stirred at 50° C. for 30 min. Methyl 2-bromoisobutyrate (688 g, 3.80 moles) was added and the reaction mixture was stirred overnight at 50° C. The reaction was partitioned between aqueous 1N HCl and EtOAc. The organic phase was washed with brine, dried over MgSO4, filtered and concentrated to give the indicated product. 1H NMR (400 MHz, CD3CN): δ 4.35 (s, 1H); 3.73 (s, 3H); 1.43 (s, 6H).
[Compound]
Name
3
Quantity
12 L
Type
reactant
Reaction Step One
Quantity
251 g
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
solvent
Reaction Step Two
Quantity
3.802 L
Type
reactant
Reaction Step Three
Quantity
688 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](#[N:5])[CH2:2][C:3]#[N:4].CC(C)([O-])C.[K+].Br[C:13]([CH3:19])([CH3:18])[C:14]([O:16][CH3:17])=[O:15]>C1COCC1>[C:3]([CH:2]([C:1]#[N:5])[C:13]([CH3:19])([CH3:18])[C:14]([O:16][CH3:17])=[O:15])#[N:4] |f:1.2|

Inputs

Step One
Name
3
Quantity
12 L
Type
reactant
Smiles
Step Two
Name
Quantity
251 g
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
2 L
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
3.802 L
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Four
Name
Quantity
688 g
Type
reactant
Smiles
BrC(C(=O)OC)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 50° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred overnight at 50° C
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction was partitioned between aqueous 1N HCl and EtOAc
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give the indicated product

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(#N)C(C(C(=O)OC)(C)C)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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